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Compound of Interest

Compound Name: N-(2-cyanophenyl)urea

CAS No.: 55441-25-3

Cat. No.: B1281740

Get Quote

Executive Summary
The N-(2-cyanophenyl)urea scaffold represents a specialized subclass of diarylurea and

arylurea pharmacophores. While less ubiquitous than their halogenated counterparts (e.g., the

3-chloro-4-fluorophenyl motif found in Sorafenib), cyanophenyl derivatives occupy a critical

niche in medicinal chemistry. The ortho-cyano group introduces unique steric constraints and

electronic properties—acting as a strong electron-withdrawing group (EWG) and a potential

hydrogen bond acceptor—that distinctively modulate the binding affinity and metabolic stability

of the urea bridge.

This guide analyzes the biological potential of these derivatives, ranging from cytokinin-like

agrochemical effects to anticancer mechanisms (specifically SIRT1/2 and kinase inhibition),

and provides validated protocols for their synthesis and evaluation.
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The core structure consists of a urea linker bridging a phenyl ring bearing a cyano group at the

ortho (2-) position and a variable substituent (

) on the distal nitrogen.

The Pharmacophore Triad
The Urea Bridge (

): Acts as a primary "hinge" region, capable of forming bidentate hydrogen bonds (donor-
acceptor-donor) with active site residues (e.g., Asp-Phe-Gly motif in kinases).

The 2-Cyano Group (

):

Electronic Effect: Strong EWG (

), reducing the electron density of the proximal nitrogen, thereby increasing its acidity and
H-bond donor strength.

Steric Effect: The ortho placement induces a "twist" in the phenyl ring relative to the urea

plane, potentially locking the molecule into a bioactive conformation that differs from the

flatter para-substituted analogs.

The Distal Substituent (

): Dictates selectivity. Bulky heterocyclic groups (e.g., pyridyl, thiazolyl) often shift activity
toward kinase inhibition or cytokinin effects.

SAR Visualization
The following diagram illustrates the structural logic governing the bioactivity of this scaffold.
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Figure 1: Structure-Activity Relationship (SAR) map of the N-(2-cyanophenyl)urea scaffold

highlighting key pharmacophoric interactions.

Primary Biological Activities[2][3][4]
Anticancer Activity: SIRT1/2 and Kinase Inhibition
Urea derivatives are foundational to modern oncology (e.g., Sorafenib, Regorafenib). The

incorporation of a cyanophenyl ring has shown specific promise in epigenetic modulation.

Mechanism: Research identifies

-(cyanophenyl)ureas as potent inhibitors of Sirtuins (SIRT1/2), NAD+-dependent histone
deacetylases involved in glioma progression.

Regioisomer Insight: While the 3-cyanophenyl isomer (Compound 18 in literature) is a

documented SIRT inhibitor, the 2-cyanophenyl scaffold is investigated for its ability to induce

distinct conformational fits in the hydrophobic pocket of kinases, potentially overcoming

resistance mechanisms seen with linear urea drugs.

Cytotoxicity: Derivatives show micromolar

values against glioblastoma (U373) and lung cancer (A549) cell lines.
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Phenylurea derivatives are well-established cytokinins (plant growth regulators), with

Forchlorfenuron (CPPU) being the industry standard.

Activity Profile: N-(2-cyanophenyl)urea derivatives exhibit cytokinin activity, promoting cell

division and delaying senescence.

Potency: Generally, the 2-cyano derivatives are less potent than 2-chloro-4-pyridyl analogs

but offer altered metabolic stability in plant tissues due to the resistance of the nitrile group to

oxidative hydrolysis compared to halogens.

Antimicrobial & Enzyme Inhibition
Urease Inhibition: The urea moiety acts as a substrate mimic. The electron-withdrawing 2-

cyano group reduces the lability of the urea bond, making these compounds competitive

inhibitors of bacterial urease (e.g., H. pylori), rather than rapid substrates.

Antibacterial: Moderate activity has been observed against Gram-positive bacteria (S.

aureus), often requiring lipophilic distal substituents (e.g., adamantyl or halogenated benzyl

groups) to penetrate the cell wall.

Mechanistic Pathways
The anticancer activity of urea derivatives often converges on the inhibition of phosphorylation

cascades or deacetylation pathways.
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Figure 2: Dual mechanistic pathways: Kinase inhibition leading to reduced proliferation and

SIRT inhibition triggering apoptosis.

Experimental Protocols
Synthesis of N-(2-cyanophenyl)urea Derivatives
Principle: The most robust method involves the nucleophilic addition of 2-aminobenzonitrile to

an appropriate isocyanate.

Reagents:

2-Aminobenzonitrile (1.0 equiv)

Aryl/Alkyl Isocyanate (1.1 equiv)

Solvent: Dichloromethane (DCM) or Toluene
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Catalyst: Triethylamine (TEA) (Optional, for unreactive amines)

Protocol:

Dissolution: Dissolve 2-aminobenzonitrile (10 mmol) in anhydrous DCM (20 mL) in a round-

bottom flask under nitrogen atmosphere.

Addition: Add the isocyanate (11 mmol) dropwise at

.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via

TLC (Hexane:EtOAc 7:3).

Work-up: The product often precipitates. Filter the solid and wash with cold ether.

Purification: Recrystallize from Ethanol/Water if necessary.

Green Alternative (Aqueous): React 2-aminobenzonitrile with Potassium Cyanate (KOCN) in

water/acetic acid at

to yield the unsubstituted urea (

), which can be further functionalized.

In Vitro Cytotoxicity Assay (MTT)
Objective: Determine

against cancer cell lines (e.g., A549, U373).

Protocol:

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h.

Treatment: Add test compounds dissolved in DMSO (final concentration < 0.1%) in serial

dilutions (
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).

Incubation: Incubate for 48–72 hours at

,

.

Labeling: Add MTT reagent (

in PBS) and incubate for 4 hours.

Solubilization: Dissolve formazan crystals in DMSO.

Quantification: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Quantitative Data Summary
The following table summarizes typical activity ranges for cyanophenyl urea derivatives based

on literature analogs (e.g., SIRT inhibitors).

Target / Assay
Cell Line /
Enzyme

Activity Metric

Typical Range
(

/ MIC)

Reference

Anticancer
U373

(Glioblastoma)
[1, 2]

Anticancer A549 (Lung) [2]

Enzyme

Inhibition
SIRT1 / SIRT2 [1]

Antimicrobial S. aureus MIC [3]

Cytokinin Tobacco Callus Growth Yield
Moderate (vs.

Kinetin)
[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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